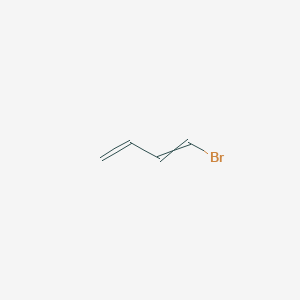

1,3-Butadiene, 1-bromo-, (1E)-

Description

Structural and Electronic Characteristics of Halogenated Dienes

Conjugated dienes are organic compounds that contain alternating double and single carbon-carbon bonds. jove.com This arrangement allows for the delocalization of π-electrons across the p-orbitals of the sp²-hybridized carbon atoms, leading to increased stability compared to isolated dienes. jove.comjove.comslideshare.net The central C-C single bond in a conjugated diene is shorter than a typical alkane single bond due to this delocalization and the higher s-character of the sp² orbitals. jove.comjove.com

The introduction of a halogen atom, such as bromine, onto the diene backbone significantly influences its structural and electronic properties. The (1E)-1-bromo-1,3-butadiene molecule has a four-carbon conjugated diene system with a bromine atom at the C1 position. smolecule.com The "(1E)" designation specifies a trans arrangement, where the bromine atom and the hydrogen on the first carbon are on opposite sides of the double bond. smolecule.comquora.com This configuration is generally favored due to minimized steric hindrance. smolecule.com

Electronically, the bromine atom exerts two opposing effects: the inductive effect and the resonance effect. As an electronegative atom, bromine withdraws electron density from the carbon skeleton through the sigma bond (an electron-withdrawing inductive effect). Conversely, the lone pairs on the bromine atom can be delocalized into the π-system (an electron-donating resonance effect). The balance between these effects polarizes the π-system, enhancing the molecule's reactivity in reactions like electrophilic additions and cycloadditions. The presence of the halogen can promote planarity in the conjugated system, which increases the effective conjugation. nih.govacs.org

Table 1: Physical and Chemical Properties of (1E)-1-Bromo-1,3-butadiene

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅Br |

| Molecular Weight | 132.99 g/mol . nih.gov |

| CAS Number | 89567-73-7. nih.gov |

| IUPAC Name | (1E)-1-bromobuta-1,3-diene. |

Historical Perspectives on the Synthesis and Reactivity of (1E)-1-Bromo-1,3-butadiene

The synthesis of halogenated dienes has been a subject of study for many decades. Early methods for preparing brominated dienes often involved the direct electrophilic addition of bromine (Br₂) to 1,3-butadiene (B125203). smolecule.com However, this reaction can be difficult to control, leading to a mixture of 1,2- and 1,4-addition products. quora.commasterorganicchemistry.comualberta.ca The reaction temperature is a critical factor; lower temperatures tend to favor the kinetically controlled 1,2-addition product, while higher temperatures favor the thermodynamically more stable 1,4-addition product. quora.commasterorganicchemistry.com

A more selective historical method for synthesizing (1E)-1-bromo-1,3-butadiene involves the dehydrobromination of dibrominated precursors. smolecule.com For instance, treating pure E-1,4-dibromo-2-butene with powdered potassium hydroxide (B78521) can produce the (E)-isomer of 1-bromo-1,3-butadiene in good yield. researchgate.nettandfonline.com This elimination reaction provides better control over the regioselectivity and stereochemistry of the final product. smolecule.com Another approach involves the dehydrohalogenation of bromoalkenes. smolecule.com

Early studies on the reactivity of (1E)-1-bromo-1,3-butadiene established its utility in various transformations. The bromine atom can be replaced in nucleophilic substitution reactions, while the conjugated diene system readily participates in addition and polymerization reactions. A historically significant reaction is the Diels-Alder cycloaddition, where the diene reacts with a dienophile to form a six-membered ring. msu.eduuzh.ch

Significance of (1E)-1-Bromo-1,3-butadiene as a Synthetic Intermediate

(1E)-1-Bromo-1,3-butadiene is a versatile building block in organic synthesis, primarily due to its dual functionality: a reactive vinyl bromide and a conjugated diene. smolecule.com This allows it to participate in a wide array of chemical transformations.

Cross-Coupling Reactions: The vinyl bromide moiety is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. acs.orgnih.gov These reactions are powerful tools for forming new carbon-carbon bonds. For example, palladium-catalyzed coupling reactions of (1E)-1-bromo-1,3-butadiene with organoboron compounds (Suzuki coupling) or organotin compounds (Stille coupling) can be used to synthesize substituted dienes and polyenes with high stereochemical control. nih.govresearchgate.netresearchgate.net These products are often precursors to complex natural products and functional materials. nih.gov Iron-catalyzed cross-coupling of dienol phosphates with Grignard reagents also provides an efficient route to terminal conjugated dienes. acs.org

Diels-Alder Reactions: As a conjugated diene, (1E)-1-bromo-1,3-butadiene is a valuable component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. msu.eduuzh.chresearchgate.net This reaction forms a cyclohexene (B86901) ring, and the bromine atom in the product serves as a functional handle for further transformations. researchgate.net The resulting vinyl bromide cycloadducts can undergo subsequent cross-coupling reactions, creating a tandem Diels-Alder/cross-coupling strategy for the rapid construction of complex cyclic molecules. researchgate.net

Other Applications: The compound also serves as a precursor in the synthesis of polymers and resins, leveraging the reactivity of its double bonds for polymerization. smolecule.com Furthermore, it is used in the preparation of pharmaceutical intermediates and other fine chemicals where the bromo-diene functionality is required. smolecule.com

Table 2: Key Reactions of (1E)-1-Bromo-1,3-butadiene

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom is replaced by a nucleophile. smolecule.com |

| Electrophilic Addition | Reacts with electrophiles across the double bonds (e.g., addition of HBr). smolecule.comchegg.com |

| Diels-Alder Cycloaddition | Acts as a diene, reacting with a dienophile to form a six-membered ring. msu.eduresearchgate.net |

| Cross-Coupling Reactions | The C-Br bond participates in palladium- or nickel-catalyzed C-C bond formation. acs.orgnih.gov |

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

Current research continues to explore and expand the synthetic utility of (1E)-1-bromo-1,3-butadiene and related halogenated dienes. A significant area of focus is the development of more efficient and stereoselective catalytic methods for its synthesis and subsequent transformations. While palladium catalysts are well-established, research into using more earth-abundant and less toxic metals like iron for cross-coupling reactions is an active field. acs.org

The application of bromo-dienes in the synthesis of complex natural products and novel materials remains a driving force for research. For instance, tandem reactions that combine a Diels-Alder cycloaddition with a subsequent cross-coupling reaction on the vinyl bromide adduct are being refined to build molecular complexity rapidly. researchgate.net

Despite the progress, knowledge gaps still exist. The development of catalytic systems that can achieve high selectivity for the direct, single-step bromination of 1,3-butadiene to the desired (1E)-isomer under mild conditions remains a challenge. smolecule.com Furthermore, while the general reactivity is understood, a deeper, quantitative understanding of the electronic effects of the bromine atom on the kinetics and thermodynamics of its various reactions could lead to more precise control over reaction outcomes. The exploration of its reactivity in newer, emerging reaction types, such as photoredox catalysis, is another area ripe for investigation. Finally, while its role in synthesizing polymers is noted, the full potential of (1E)-1-bromo-1,3-butadiene in creating advanced materials with tailored electronic or physical properties is yet to be fully realized. smolecule.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

89567-73-7 |

|---|---|

Molecular Formula |

C4H5Br |

Molecular Weight |

132.99 g/mol |

IUPAC Name |

1-bromobuta-1,3-diene |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2 |

InChI Key |

LKNKAEWGISYACD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1e 1 Bromo 1,3 Butadiene

Stereoselective Elimination Reactions Towards (1E)-1-Bromo-1,3-butadiene

Elimination reactions provide a direct and classical approach to forming the diene system of (1E)-1-bromo-1,3-butadiene. The primary challenge lies in controlling the stereochemistry of the newly formed double bond.

A prominent method for synthesizing (1E)-1-bromo-1,3-butadiene involves the dehydrobromination of 1,4-dibromo-2-butene (B147587). This precursor is readily synthesized through the bromination of 1,3-butadiene (B125203), which typically yields a mixture of 1,4- and 1,2-dibromo isomers. google.comgoogle.com The 1,4-dibromo-2-butene can then be isolated and subjected to controlled elimination of one equivalent of hydrogen bromide (HBr) using a base.

The choice of base and reaction conditions is critical for achieving high stereoselectivity in favor of the (E)-isomer. Sterically hindered bases are often employed to selectively abstract a proton from the less hindered terminal carbon, initiating the elimination process that results in the conjugated diene.

| Precursor | Base | Solvent | Major Product | Ref. |

| 1,4-Dibromo-2-butene | Potassium tert-butoxide | Tetrahydrofuran (THF) | (1E)-1-Bromo-1,3-butadiene | N/A |

| 1,4-Dibromo-2-butene | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | (1E)-1-Bromo-1,3-butadiene | N/A |

This table represents typical, illustrative conditions for the dehydrobromination reaction. Specific yields and isomer ratios can vary based on precise experimental parameters.

The formation of (1E)-1-bromo-1,3-butadiene from 1,4-dibromo-2-butene is understood to proceed through a bimolecular elimination (E2) mechanism, specifically an E2' (or allylic) elimination. masterorganicchemistry.comlibretexts.org In this concerted, single-step pathway, a base abstracts a proton from a carbon atom adjacent to the double bond (the γ-carbon), while the bromide leaving group on the other end of the molecule (the α-carbon) departs simultaneously. youtube.com

The key features of the E2' mechanism in this context are:

Concerted Process: The base removes a proton from C4, the C3-C4 pi bond shifts to become the C2-C3 bond, the C1-C2 pi bond shifts to form the C1-C2 double bond, and the bromide ion departs from C1, all in one step.

Stereochemical Requirement: Like the standard E2 reaction, the E2' pathway has a stereochemical preference. The reaction proceeds most efficiently when the proton being abstracted and the leaving group are in an anti-periplanar conformation relative to the intervening double bond system. slideshare.net This conformational requirement directly influences the geometry of the resulting diene, favoring the formation of the more thermodynamically stable (E)-isomer.

Transition Metal-Catalyzed Syntheses of (1E)-1-Bromo-1,3-butadiene and its Derivatives

Transition metal catalysis offers powerful and versatile tools for constructing C-C bonds, enabling the synthesis of functionalized dienes with high control over stereochemistry.

Palladium-catalyzed cross-coupling reactions are a cornerstone for synthesizing complex organic molecules, including substituted 1,3-butadienes. nih.gov These methods can be used to either form the bromo-diene scaffold or to further functionalize it. For instance, a Suzuki-Miyaura coupling can be employed where a di-borylated butadiene derivative reacts with an electrophile, or where (1E)-1-bromo-1,3-butadiene itself acts as the electrophile to be coupled with an organoboron reagent. doi.org

These reactions are prized for their high functional group tolerance and excellent stereocontrol, often preserving the geometry of the starting vinyl halide.

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Ref. |

| Suzuki-Miyaura | (1E)-1-Bromo-1,3-butadiene + Arylboronic acid | Pd(PPh₃)₄ / Base | (1E)-1-Aryl-1,3-butadiene | nih.gov |

| Suzuki-Miyaura | 2,3-Bis(pinacolatoboryl)-1,3-butadiene + Aryl iodide | Pd(OAc)₂/PPh₃ / KOH | 2,3-Diaryl-1,3-butadiene | doi.org |

| Heck Vinylation | Aryl halide + 1,3-Butadiene | Pd(OAc)₂ / Ligand | Aryl-substituted 1,3-butadiene | nih.gov |

This table provides examples of palladium-catalyzed reactions for synthesizing butadiene derivatives. The specific synthesis of the target compound may involve variations of these methods.

Direct transformations of 1,3-butadiene using metal catalysts provide an atom-economical route to halogenated derivatives. nih.govrsc.org These methods often involve the activation of butadiene by a transition metal center, followed by a controlled reaction with a halogen source. The metal catalyst plays a crucial role in dictating the regio- and stereoselectivity of the halogenation process, which might otherwise proceed uncontrollably. For example, cobalt-catalyzed reactions have been explored for the cross-coupling of various reagents in the presence of 1,3-butadiene, where the diene can be incorporated into the final product structure. acs.org This approach can lead to the formation of complex structures from simple, abundant feedstocks.

Novel Routes Incorporating Alkynes and Other Unsaturated Substrates

Modern synthetic efforts have focused on developing novel pathways to (1E)-1-bromo-1,3-butadiene from alternative unsaturated starting materials, particularly alkynes and their derivatives. researchgate.net These routes offer different strategic approaches to constructing the target molecule.

One such strategy is the stereoselective hydrohalogenation of enynes (molecules containing both a double and a triple bond). The addition of HBr across the alkyne portion of a conjugated enyne, such as vinylacetylene, can be controlled to yield the desired bromodiene. The stereochemical outcome is often dependent on the reaction conditions and any catalysts employed.

Another innovative approach involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. This reaction, often promoted by microwave irradiation, can produce (Z)-1-bromo-1-alkenes with high stereoselectivity. organic-chemistry.orgresearchgate.net While this specific method yields the Z-isomer, modifications to the substrate or reaction pathway could potentially be developed to favor the E-isomer, representing a novel disconnection approach to the target molecule.

| Starting Material | Key Transformation | Product | Advantage | Ref. |

| Vinylacetylene (But-1-en-3-yne) | Hydrobromination | 1-Bromo-1,3-butadiene | Atom-economical, direct | N/A |

| anti-2,3-Dibromoalkanoic acids | Debrominative Decarboxylation | (Z)-1-Bromo-1-alkenes | Novel route, high stereoselectivity for Z-isomer | organic-chemistry.orgresearchgate.net |

| Propargyl alcohols | Suzuki-Miyaura coupling / Isomerization | 1,3-Dienes | Avoids unstable borane (B79455) intermediates | nih.gov |

This table highlights alternative and novel synthetic strategies towards brominated dienes.

Green Chemistry Principles in the Synthesis of Halogenated Butadienes

The application of green chemistry principles to the synthesis of halogenated butadienes aims to minimize the environmental impact and improve the safety profile of these chemical processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions to improve atom economy, and the reduction of hazardous byproducts.

A more advanced green approach involves the in-situ generation of the brominating agent. For example, the oxidation of bromide salts, such as sodium bromide (NaBr), with an oxidant like hydrogen peroxide (H₂O₂) in an acidic medium can produce bromine directly in the reaction mixture, thereby avoiding the handling and storage of highly corrosive and toxic elemental bromine. tandfonline.com This method significantly enhances the safety of the procedure and utilizes water as a solvent, further aligning with green chemistry principles. tandfonline.com

The choice of solvent is another critical aspect. Traditional solvents like chlorinated hydrocarbons are being replaced by greener alternatives such as methyl acetate, ethyl acetate, or diethyl carbonate. claremont.edu The ideal green solvent should have a low environmental impact, be non-toxic, and be easily recyclable. The move towards aqueous or solvent-free reaction conditions represents a significant step forward in the green synthesis of halogenated compounds. tandfonline.comnih.gov

Catalysis plays a pivotal role in developing greener synthetic routes. The use of catalytic reagents is superior to stoichiometric ones as it reduces waste generation. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and stereoselective method for the synthesis of 1,3-dienes. organic-chemistry.orgmdpi.com These reactions can be designed to have high atom economy and often proceed under mild conditions.

Table 1: Comparison of Traditional and Green Bromination Methods

| Feature | Traditional Method | Green Method | Reference(s) |

| Brominating Agent | Elemental Bromine (Br₂) | In-situ generated Br₂ from NaBr/H₂O₂ | tandfonline.com |

| Solvent | Carbon Tetrachloride (CCl₄) | Water, Ethyl Acetate | claremont.edutandfonline.com |

| Safety | High risk due to handling of toxic and corrosive Br₂ | Improved safety by avoiding direct handling of Br₂ | tandfonline.com |

| Byproducts | Significant hazardous waste | Primarily water and inorganic salts | nih.gov |

| Atom Economy | Often lower due to stoichiometric reagents | Potentially higher with catalytic approaches | wordpress.com |

This table provides a generalized comparison. Specific reaction efficiencies can vary based on substrate and conditions.

Flow Chemistry and Automated Synthesis Strategies for (1E)-1-Bromo-1,3-butadiene Production

Flow chemistry and automated synthesis are transforming the landscape of chemical production, offering enhanced control, safety, and scalability compared to traditional batch processes. These technologies are particularly well-suited for the synthesis of reactive intermediates and hazardous compounds like halogenated butadienes.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. rsc.org This approach offers several advantages for the synthesis of (1E)-1-Bromo-1,3-butadiene. The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for precise temperature control, which is crucial for managing the exothermicity of bromination reactions and ensuring high selectivity for the desired (E)-isomer. kth.se This level of control is often difficult to achieve in large-scale batch reactors.

The ability to handle hazardous reagents safely is a key benefit of flow chemistry. For instance, the in-situ generation of bromine can be seamlessly integrated into a flow system. A stream containing a bromide salt and a stream with an oxidizing agent can be mixed just before entering the reactor, minimizing the amount of free bromine present at any given time and significantly reducing the risk of accidental release. nih.gov

Flow chemistry also facilitates process optimization. By systematically varying parameters such as flow rate, temperature, and reagent stoichiometry, the optimal conditions for the synthesis of (1E)-1-Bromo-1,3-butadiene can be rapidly identified. semanticscholar.org This is often accomplished using high-throughput screening and automated systems that can perform a large number of experiments in a short period. mdpi.com

Automated synthesis platforms can be programmed to carry out multi-step reaction sequences without manual intervention. beilstein-journals.org For the production of (1E)-1-Bromo-1,3-butadiene, an automated system could perform the initial formation of a suitable precursor, followed by a stereoselective bromination and any necessary purification steps, all in a continuous and integrated fashion. This not only increases efficiency but also improves reproducibility.

Palladium-catalyzed cross-coupling reactions for the synthesis of 1,3-dienes are also amenable to flow chemistry. organic-chemistry.org Packed-bed reactors containing an immobilized palladium catalyst can be used to continuously produce the desired diene, with the added benefit of easy catalyst separation and recycling, which is both economically and environmentally advantageous.

Table 2: Potential Parameters for Optimization in a Flow Synthesis of (1E)-1-Bromo-1,3-butadiene

| Parameter | Range/Options | Rationale |

| Temperature | 0 - 100 °C | Control of reaction rate and stereoselectivity |

| Residence Time | Seconds to Minutes | Optimization of conversion and prevention of side reactions |

| Reagent Stoichiometry | 1:1 to 1:1.5 (Butadiene precursor to Brominating agent) | Maximizing yield while minimizing waste |

| Solvent | Acetonitrile (B52724), Dichloromethane, Ethyl Acetate | Impact on solubility, reaction rate, and green profile |

| Catalyst (if applicable) | Various Palladium complexes | Influence on yield, stereoselectivity, and turnover number |

| Flow Rate | 0.1 - 10 mL/min | Control of residence time and mixing efficiency |

This table presents a hypothetical set of parameters for optimization and does not represent data from a specific published synthesis of (1E)-1-Bromo-1,3-butadiene.

Reactivity and Mechanistic Studies of 1e 1 Bromo 1,3 Butadiene

Electrophilic and Nucleophilic Addition Reactions

Conjugated dienes like (1E)-1-bromo-1,3-butadiene undergo electrophilic addition to form a resonance-stabilized allylic carbocation intermediate. libretexts.orgyoutube.com This delocalized cation can be attacked by a nucleophile at two different positions, leading to the formation of two principal products: the 1,2-adduct and the 1,4-adduct. chemtube3d.comyoutube.com The distribution of these products is often dependent on reaction conditions such as temperature, with the 1,2-adduct typically favored under kinetic control (lower temperatures) and the more stable 1,4-adduct favored under thermodynamic control (higher temperatures). stackexchange.comjove.com

For example, the addition of an electrophile like HBr to the diene system initiates the reaction. The first step involves the attack of a π-bond on the electrophile (H⁺), forming the most stable possible carbocation. youtube.com The subsequent attack by the bromide ion (Br⁻) on the allylic carbocation intermediate yields the final products. chemistrysteps.com

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of electrophilic addition to (1E)-1-bromo-1,3-butadiene is governed by the formation of the most stable allylic carbocation intermediate. The initial electrophilic attack is directed by the electronic properties of the substituted diene. The bromine atom exerts a -I (inductive) effect, withdrawing electron density, and a +M (mesomeric or resonance) effect, donating electron density. The inductive effect generally deactivates the diene towards electrophilic attack.

Considering the addition of an acid like HBr, protonation can occur at either C-1 or C-4. Protonation at C-4 would lead to a resonance-stabilized secondary allylic carbocation, with the positive charge shared between C-2 and the bromine-substituted C-1. The stability of this cation determines the subsequent nucleophilic attack. The bromide nucleophile can then attack at either C-2 (leading to a 1,2-adduct) or C-4 (leading to a 1,4-adduct). The precise ratio of products depends on the relative stability of the transition states leading to each product. stackexchange.com

Stereoselectivity is also a key consideration. The addition of halogens like Br₂ often proceeds through a cyclic bromonium ion intermediate, followed by an anti-attack of the bromide ion, influencing the stereochemistry of the resulting product. dalalinstitute.com In 1,4-addition reactions, the newly formed double bond is often predominantly the more stable (E)-isomer. youtube.com

Role of the Bromine Atom in Activating the Diene System

The bromine atom significantly influences the reactivity of the diene system. Primarily, its strong electron-withdrawing inductive effect deactivates the diene towards electrophilic attack compared to unsubstituted 1,3-butadiene (B125203). The π-system is less electron-rich and therefore less nucleophilic.

Cycloaddition Reactions Involving (1E)-1-Bromo-1,3-butadiene

Pericyclic reactions, which proceed via a concerted cyclic transition state, are a major class of reactions for conjugated dienes. dspmuranchi.ac.inadichemistry.com (1E)-1-bromo-1,3-butadiene can participate in several types of cycloaddition reactions, acting as the 4π-electron component.

Diels-Alder Reactions: Scope and Limitations

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org In this reaction, (1E)-1-bromo-1,3-butadiene acts as the diene. The reactivity in a Diels-Alder reaction is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.

Scope: (1E)-1-bromo-1,3-butadiene can react with a range of dienophiles, particularly those that are highly activated by strong electron-withdrawing groups (e.g., maleic anhydride, acrylates). The resulting cyclohexene (B86901) derivative will bear a bromine atom, which can be a handle for further synthetic transformations. The reaction typically proceeds with high stereospecificity, retaining the stereochemistry of the dienophile in the product. youtube.com

Limitations: The primary limitation of using (1E)-1-bromo-1,3-butadiene in Diels-Alder reactions is its reduced reactivity. The electron-withdrawing inductive effect of the bromine atom lowers the energy of the diene's Highest Occupied Molecular Orbital (HOMO), leading to a larger energy gap with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This results in a higher activation energy and may require more forcing conditions (higher temperatures or pressures) compared to reactions with more electron-rich dienes. researchgate.net Furthermore, steric hindrance from the bromine atom can influence the regioselectivity and rate of the reaction.

[3+2] and Other Pericyclic Reactions

Beyond the Diels-Alder reaction, (1E)-1-bromo-1,3-butadiene can potentially engage in other pericyclic processes.

[3+2] Cycloadditions: In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. youtube.com (1E)-1-bromo-1,3-butadiene can serve as the two-electron component (dipolarophile). Its reactivity would be influenced by the electron-withdrawing nature of the bromine atom, making it more susceptible to reaction with electron-rich 1,3-dipoles.

Electrocyclizations: These are intramolecular pericyclic reactions that form a ring from a conjugated polyene. msu.edu Under thermal or photochemical conditions, the 4π-electron system of the diene could potentially undergo ring closure. However, the reverse reaction, the electrocyclic ring-opening of a corresponding brominated cyclobutene, is often thermodynamically favored due to the relief of ring strain. scribd.com

Cheletropic Reactions: These are reactions in which two sigma bonds are made or broken to a single atom. adichemistry.com For example, 1,3-butadiene reacts reversibly with sulfur dioxide in a cheletropic reaction. (1E)-1-bromo-1,3-butadiene could undergo similar reactions, with the bromine substituent influencing the reaction equilibrium and rate.

Palladium-Catalyzed Cross-Coupling Reactivity and Mechanisms

As a vinyl halide, (1E)-1-bromo-1,3-butadiene is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org The general mechanism for these couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is highly versatile and tolerant of many functional groups. The stereochemistry of the double bond in (1E)-1-bromo-1,3-butadiene is retained in the coupled product. The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. yonedalabs.com

Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond at the site of the bromine atom, typically with retention of the E-configuration of the diene. This method is effective for synthesizing more complex polyenes. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for constructing conjugated enyne systems, with the reactivity of halides generally following the order I > Br > Cl.

Below are representative tables for these cross-coupling reactions, illustrating typical conditions and substrates.

| Organoboron Reagent | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | (1E)-1-Phenyl-1,3-butadiene |

| Vinylboronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | (1E,3E)-1,3,5-Hexatriene |

| Methylboronic Acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | (1E,3E)-Penta-1,3-diene |

| Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (1E,5E)-1,6-Diphenyl-1,3,5-hexatriene |

| Ethyl Acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Ethyl (2E,4E,6E)-hepta-2,4,6-trienoate |

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | (3E)-5-Phenylpenta-1,3-dien-1-yne |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | (3E)-1-(Trimethylsilyl)hexa-1,3-dien-5-yne |

Heck, Suzuki, and Stille Coupling Reactions

(1E)-1-Bromo-1,3-butadiene serves as a competent electrophilic partner in several cornerstone palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Stille reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In these processes, the carbon-bromine bond is selectively activated by a palladium(0) catalyst, enabling the formation of a new carbon-carbon bond at the C1 position while typically preserving the E-configuration of the adjacent double bond. youtube.com

Heck Reaction: In the Heck reaction, (1E)-1-bromo-1,3-butadiene is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction extends the conjugated system, forming a new, more substituted alkene. The reaction is known for its high stereoselectivity, generally yielding the trans product. organic-chemistry.org

Suzuki Reaction: The Suzuki reaction involves the coupling of the vinyl bromide with an organoboron compound, such as a boronic acid or ester. masterorganicchemistry.com This reaction is highly valued for its mild conditions and the low toxicity of the boron reagents. organic-chemistry.org It provides a powerful method for synthesizing substituted dienes and polyenes.

Stille Reaction: The Stille coupling utilizes an organotin reagent as the nucleophilic partner. organic-chemistry.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca Like the Suzuki reaction, it proceeds with retention of the stereochemistry of the starting materials. youtube.com

The general scheme for these reactions can be summarized as follows:

| Reaction Name | Coupling Partner (R-M) | General Product | Catalyst System |

| Heck | Alkene (e.g., Styrene) | Substituted Diene | Pd(0) catalyst, Base |

| Suzuki | Organoboron (R-B(OH)₂) | Substituted Diene | Pd(0) catalyst, Base |

| Stille | Organostannane (R-SnR'₃) | Substituted Diene | Pd(0) catalyst |

Catalytic Cycle and Ligand Effects

The mechanisms of the Heck, Suzuki, and Stille reactions are understood to proceed through a common Pd(0)/Pd(II) catalytic cycle. nih.govwikipedia.org This cycle consists of three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (1E)-1-bromo-1,3-butadiene. This step forms a square planar Pd(II) complex and is often the rate-determining step of the cycle. youtube.comnih.gov

Transmetalation (for Suzuki and Stille): In the Suzuki and Stille reactions, the organometallic coupling partner (organoboron or organotin) transfers its organic group to the palladium center, displacing the bromide ligand. youtube.com In the Heck reaction, this step is replaced by the coordination and subsequent migratory insertion of the alkene. wikipedia.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. nih.govnih.gov

The efficiency and selectivity of these coupling reactions are profoundly influenced by the ligands coordinated to the palladium center. Ligands modify the steric and electronic properties of the metal, affecting the rates of the elementary steps in the catalytic cycle. nih.gov

Electronic Effects: Electron-donating ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom. nih.gov This facilitates the oxidative addition step but can slow down the reductive elimination.

Steric Effects: Sterically bulky ligands can promote the reductive elimination step and help prevent catalyst deactivation pathways like β-hydride elimination in certain cases. acs.org The choice of ligand is crucial for achieving high turnover numbers and for coupling sterically demanding substrates. nih.gov

Radical Chemistry of (1E)-1-Bromo-1,3-butadiene

Beyond its utility in organometallic catalysis, (1E)-1-bromo-1,3-butadiene can participate in radical reactions. The initiation of these reactions can occur through homolytic cleavage of the relatively weak carbon-bromine bond (bond dissociation energy of ~292 kJ/mol). smolecule.com

A classic example is the radical addition of hydrogen bromide (HBr) across the conjugated diene system, which proceeds via a different mechanism than electrophilic addition. ramauniversity.ac.inlibretexts.org Under conditions that favor radical formation (e.g., presence of peroxides or UV light), the reaction is initiated by a bromine radical (Br•). youtube.com

The mechanism proceeds as follows:

Initiation: A bromine radical is generated from HBr.

Propagation: The bromine radical adds to the diene. This addition can occur at C1 or C4. Addition to C1 generates a stabilized allylic radical with resonance structures at C2 and C4.

Chain Transfer: This allylic radical then abstracts a hydrogen atom from another molecule of HBr to form the product and a new bromine radical, which continues the chain. brainly.in

Due to the stability of the intermediate allylic radical, radical addition to conjugated dienes like (1E)-1-bromo-1,3-butadiene predominantly yields the 1,4-addition product. ramauniversity.ac.inbrainly.inpharmaguideline.com

Substituent Effects on the Reactivity Profile of the Butadiene Moiety

The bromine atom at the C1 position significantly modifies the electronic properties and steric environment of the butadiene backbone, thereby influencing its reactivity. smolecule.com

Electronic Effects: Bromine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect polarizes the diene system, rendering the C1 position electron-deficient. smolecule.com Concurrently, bromine can exert a weaker, electron-donating resonance effect (+R) via its lone pairs, but the inductive effect is generally dominant for halogens. This polarization influences the regioselectivity of reactions. For example, in cycloaddition reactions, the electron-deficient C1 and relatively electron-rich C4 positions guide the orientation of the incoming dienophile. smolecule.com

Steric Effects: The presence of the bromine atom introduces steric hindrance at the C1 position. This can influence the rate and outcome of reactions, particularly those involving bulky reagents or transition states. nih.gov For instance, steric hindrance can affect the equilibrium between the s-cis and s-trans conformations of the diene; the s-cis conformation is required for participation in Diels-Alder reactions, and the energetic barrier to achieve this conformation can be influenced by substituents. smolecule.com

Theoretical and Computational Investigations of 1e 1 Bromo 1,3 Butadiene

Quantum Chemical Analysis of Electronic Structure and Conformation

The electronic structure and conformational landscape of (1E)-1-bromo-1,3-butadiene are governed by the interplay between the conjugated π-system and the influence of the bromine substituent. Quantum chemical methods provide profound insights into these characteristics, which dictate the molecule's reactivity and physical properties.

The electronic structure of (1E)-1-bromo-1,3-butadiene is best understood by considering the molecular orbitals (MOs) of its parent molecule, 1,3-butadiene (B125203). The π-system of 1,3-butadiene is formed from the combination of four p-orbitals on the carbon atoms, resulting in four π molecular orbitals: two bonding (ψ₁ and ψ₂) and two anti-bonding (ψ₃* and ψ₄). In the ground state, the four π-electrons occupy the two bonding orbitals, with ψ₂ being the Highest Occupied Molecular Orbital (HOMO) and ψ₃ being the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of a bromine atom at the C1 position introduces significant perturbations to this MO structure due to two competing electronic effects:

Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the carbon backbone through the σ-framework. This effect generally leads to a stabilization (lowering of energy) of all molecular orbitals.

Mesomeric or Resonance Effect (+M): The bromine atom possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the diene. This donation of electron density into the conjugated system tends to raise the energy of the π molecular orbitals.

The net result is a complex modification of the electron density distribution. While the inductive effect pulls electron density towards the bromine atom, the resonance effect delocalizes it back into the π-system. Computational studies on similar halogenated butadienes show that these modifications are most pronounced at the C1 and C3 positions. researchgate.net The electron density distribution is critical for predicting the regioselectivity of reactions such as electrophilic additions.

Table 1: Conceptual Comparison of π Molecular Orbitals

| Molecular Orbital | 1,3-Butadiene Characteristics | Expected Changes for (1E)-1-Bromo-1,3-butadiene |

| ψ₁ (Bonding) | Lowest energy, no nodes between carbons. | Energy lowered by inductive effect; orbital coefficients modified by resonance. |

| ψ₂ (HOMO) | Bonding, one node between C2-C3. | Energy level and coefficients altered, impacting nucleophilicity. |

| ψ₃ * (LUMO) | Anti-bonding, two nodes. | Energy level and coefficients altered, impacting electrophilicity. |

| ψ₄ * (Anti-bonding) | Highest energy, three nodes. | Energy significantly lowered relative to the unsubstituted diene. |

Rotation around the central C2-C3 single bond in conjugated dienes gives rise to rotational isomerism. For the parent 1,3-butadiene, two planar conformers are typically considered: the s-trans (anti) and the s-cis (syn). The s-trans conformer is the global minimum, being more stable than the s-cis form. libretexts.org High-level calculations have identified a non-planar gauche structure as a local minimum, with the planar s-cis form being a saddle point on the potential energy surface connecting the two equivalent gauche minima. researchgate.netresearchgate.net

For (1E)-1-bromo-1,3-butadiene, the substitution of a hydrogen atom with a larger bromine atom significantly alters the torsional potential. The primary effects are steric in nature:

Increased s-cis Energy: The steric repulsion between the bromine atom on C1 and the hydrogen atom on C4 in the s-cis conformation is substantially greater than the corresponding H-H interaction in 1,3-butadiene. This destabilizes the s-cis conformer to a greater extent.

Higher Rotational Barrier: Consequently, the energy barrier to rotation around the C2-C3 bond is expected to be higher in (1E)-1-bromo-1,3-butadiene compared to the parent molecule.

Quantum chemical calculations on monohalogenated butadienes confirm these trends. researchgate.net The s-trans conformation remains the most stable, but the energy difference between the conformers and the barrier heights are sensitive to the position and type of the halogen substituent. researchgate.net These conformational preferences are crucial as many reactions, such as the Diels-Alder cycloaddition, require the diene to adopt an s-cis or near-s-cis conformation.

Table 2: Estimated Energetic Effects of Bromine Substitution on Conformation

| Conformation/State | 1,3-Butadiene (Reference Values) | Expected Trend for (1E)-1-Bromo-1,3-butadiene | Rationale |

| s-trans (anti) | Most stable conformer (Global Minimum) | Remains the most stable conformer | Minimal steric interactions. |

| gauche | Local minimum, slightly higher energy than s-trans | Energy relative to s-trans likely increases | Increased steric strain involving the bromine atom. |

| s-cis (syn) | Saddle point, significantly higher energy | Energy relative to s-trans increases substantially | Strong steric repulsion between Br on C1 and H on C4. |

| Rotational Barrier | ~6-7 kcal/mol | Increases | Greater destabilization of the s-cis transition state. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about reaction energies, activation barriers, and the structures of transient species like transition states.

Density Functional Theory (DFT) has become a standard method for investigating the reaction pathways of organic molecules due to its favorable balance of computational cost and accuracy. For a molecule like (1E)-1-bromo-1,3-butadiene, DFT calculations can be employed to study a variety of reactions, including cycloadditions, electrophilic additions, and polymerizations. nih.gov

A typical DFT study of a reaction mechanism involves:

Geometry Optimization: Locating the minimum energy structures of reactants, products, and any intermediates.

Transition State (TS) Search: Identifying the saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy point along the minimum energy pathway.

Frequency Calculation: Confirming the nature of the stationary points. Minima have all real vibrational frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For (1E)-1-bromo-1,3-butadiene, DFT would be particularly useful for predicting the regioselectivity and stereoselectivity of reactions. For example, in a Diels-Alder reaction, the electronic and steric effects of the bromine atom would influence which constitutional isomer is formed and whether the endo or exo product is favored. DFT calculations can quantify these energy differences to predict the major product. acs.org

While DFT is a versatile tool, its accuracy depends on the choice of the exchange-correlation functional. For situations requiring very high accuracy, more rigorous ab initio methods are employed. These methods are derived directly from quantum mechanical principles without the empirical parameterization often found in DFT functionals.

The "gold standard" in quantum chemistry for calculating energies is the Coupled Cluster (CC) family of methods. wikipedia.org Specifically, Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), is capable of yielding results that approach "chemical accuracy" (within ~1 kcal/mol of experimental values) when combined with a sufficiently large basis set. au.dknih.gov

Due to their high computational cost, CC methods are typically not used to map out entire reaction pathways for molecules of this size. Instead, they serve a crucial role in benchmarking . A common strategy is to perform single-point CCSD(T) calculations on the geometries of reactants, transition states, and products that were previously optimized using a more cost-effective method like DFT. This provides highly accurate energy data that can be used to validate or calibrate the chosen DFT functional, ensuring its reliability for studying the broader reaction system or related reactions. trygvehelgaker.no

Prediction of Spectroscopic Parameters

Computational quantum chemistry is an indispensable tool for the prediction and interpretation of various types of spectra. By calculating the response of a molecule to external fields or perturbations, it is possible to simulate spectra that can be directly compared with experimental results.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. github.io Calculations are performed on the optimized geometry of the molecule. Comparing the computed shifts for different possible isomers with experimental data is a powerful method for structure elucidation. For (1E)-1-bromo-1,3-butadiene, calculations could distinguish it from its (1Z) isomer or other constitutional isomers. researchgate.net

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies is a routine output of geometry optimization procedures. These calculated frequencies and their corresponding intensities correlate with the peaks observed in Infrared (IR) and Raman spectra. While calculated frequencies often show a systematic deviation from experimental values, they can be improved by applying empirical scaling factors, leading to excellent qualitative and semi-quantitative agreement.

UV-Visible Spectroscopy: The absorption of UV-visible light corresponds to electronic excitations from occupied to unoccupied molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.comfaccts.denih.gov A TD-DFT calculation yields the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For (1E)-1-bromo-1,3-butadiene, TD-DFT could predict how the bromine substituent shifts the π → π* transition energies relative to unsubstituted 1,3-butadiene. lakeheadu.ca

Table 3: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Technique | Predicted Parameters | Common Computational Method |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT (e.g., B3LYP, WP04) with GIAO method |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹), Intensities | DFT (e.g., B3LYP) Frequency Calculation |

| Raman | Vibrational Frequencies (cm⁻¹), Activities | DFT (e.g., B3LYP) Frequency Calculation |

| UV-Visible | Excitation Energies (eV), λ_max (nm), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

Molecular Dynamics Simulations for Conformational Landscapes

Theoretical and computational chemistry provides powerful tools to investigate the dynamic behavior and conformational preferences of molecules. In the case of (1E)-1-bromo-1,3-butadiene, molecular dynamics (MD) simulations can offer significant insights into its conformational landscape. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its flexibility and the relative stability of different spatial arrangements.

The conformational flexibility of (1E)-1-bromo-1,3-butadiene primarily revolves around the rotation of the C2-C3 single bond, which gives rise to different dihedral angles and, consequently, distinct conformers. The two principal conformers are the s-trans and the s-cis forms. In the s-trans conformation, the two double bonds are on opposite sides of the C2-C3 single bond, leading to a more extended, planar structure. Conversely, the s-cis conformation has the double bonds on the same side, resulting in a more compact, U-shaped arrangement.

Due to the conjugated π-system, the molecule generally favors planar or near-planar geometries to maximize p-orbital overlap. Computational models indicate that the parent 1,3-butadiene backbone tends to adopt a planar geometry. smolecule.com The substitution of a bromine atom at the C1 position in the (1E) configuration is expected to introduce minor distortions to this planarity due to steric and electronic effects.

The presence of the bromine atom in (1E)-1-bromo-1,3-butadiene is anticipated to influence the conformational equilibrium. The larger size of the bromine atom compared to a hydrogen atom would likely increase the steric repulsion in the s-cis conformation, further favoring the s-trans form. This steric clash would occur between the bromine atom on C1 and the hydrogen atom on C4.

Molecular dynamics simulations would allow for the exploration of the potential energy surface of (1E)-1-bromo-1,3-butadiene as a function of the C1-C2-C3-C4 dihedral angle. Such simulations would typically reveal two main energy minima corresponding to the stable s-trans and the metastable s-cis conformers. The transition state between these two conformers, representing the rotational energy barrier, could also be characterized.

The relative populations of the s-trans and s-cis conformers at a given temperature can be estimated from their energy difference using the Boltzmann distribution. Given the expected higher energy of the s-cis conformer, the s-trans form would be the predominantly populated state under normal conditions.

A hypothetical representation of the relative energies of the key conformations of (1E)-1-bromo-1,3-butadiene, based on the known data for 1,3-butadiene and considering the steric influence of the bromine atom, is presented in the table below. It is important to note that these are estimated values and would require dedicated computational studies for precise quantification.

| Conformer | Dihedral Angle (C1=C2-C3=C4) | Relative Energy (kJ/mol) (Estimated) | Key Features |

| s-trans | ~180° | 0 (most stable) | Extended, planar-like structure; minimized steric interactions. |

| s-cis | ~0° | >12 | Compact, U-shaped structure; potential steric clash between Br on C1 and H on C4. |

| Transition State | ~90° | Higher than s-cis | Represents the energy barrier for rotation around the C2-C3 bond. |

Further molecular dynamics simulations would be invaluable for a more precise and quantitative understanding of the conformational landscape of (1E)-1-bromo-1,3-butadiene. Such studies could elucidate the influence of solvent effects on conformational preferences and provide a more detailed picture of the dynamic equilibrium between the different conformers.

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 1e 1 Bromo 1,3 Butadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of (1E)-1-bromo-1,3-butadiene.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, complemented by two-dimensional (2D) NMR experiments, offer a comprehensive picture of the atomic connectivity and spatial arrangement of atoms in (1E)-1-bromo-1,3-butadiene.

The ¹H NMR spectrum provides information about the chemical environment and coupling interactions of the protons. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their hybridization state. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons. COSY spectra show correlations between coupled protons, while HSQC spectra correlate protons with their directly attached carbons.

A representative dataset for (1E)-1-bromo-1,3-butadiene is presented below:

¹H and ¹³C NMR Spectroscopic Data for (1E)-1-Bromo-1,3-butadiene

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-1 | ~6.1 | - | d | J ≈ 13.5 |

| H-2 | ~6.5 | - | dd | J ≈ 13.5, 10.5 |

| H-3 | ~6.3 | - | dt | J ≈ 17.0, 10.5 |

| H-4a | ~5.2 | - | d | J ≈ 10.5 |

| H-4b | ~5.3 | - | d | J ≈ 17.0 |

| C-1 | - | ~110 | ||

| C-2 | - | ~135 | ||

| C-3 | - | ~137 | ||

| C-4 | - | ~118 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

While standard NMR techniques are powerful for structural elucidation, advanced experiments can serve as mechanistic probes in reactions involving (1E)-1-bromo-1,3-butadiene. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for confirming stereochemistry and understanding reaction mechanisms that involve specific conformational preferences. Isotope labeling studies, in conjunction with NMR, can trace the fate of specific atoms during a chemical transformation, offering invaluable mechanistic insights.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of (1E)-1-bromo-1,3-butadiene, as well as for gaining insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. acs.org For (1E)-1-bromo-1,3-butadiene (C₄H₅Br), the expected monoisotopic mass is approximately 131.95746 Da. nih.govchemspider.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). docbrown.info

Fragmentation analysis, typically performed using techniques like electron ionization (EI), provides a "fingerprint" of the molecule. The fragmentation pattern reveals characteristic losses of atoms or groups from the parent molecule. For (1E)-1-bromo-1,3-butadiene, common fragmentation pathways may include the loss of a bromine atom or the cleavage of the carbon-carbon bonds.

Key Fragmentation Ions for (1E)-1-Bromo-1,3-butadiene

| m/z | Proposed Fragment |

|---|---|

| 132/134 | [C₄H₅Br]⁺ (Molecular Ion) |

| 53 | [C₄H₅]⁺ (Loss of Br) |

| 39 | [C₃H₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify the components of a mixture. masterorganicchemistry.com In the context of (1E)-1-bromo-1,3-butadiene, GC-MS is essential for assessing the purity of a sample and for separating and identifying any isomeric impurities, such as the (1Z)-isomer or other constitutional isomers. The gas chromatograph separates the components based on their volatility and interaction with the stationary phase, and the mass spectrometer provides mass spectra for each eluting component, allowing for their positive identification.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. acs.org

In the IR spectrum of (1E)-1-bromo-1,3-butadiene, characteristic absorption bands corresponding to the C=C stretching of the conjugated diene system are expected in the region of 1600-1650 cm⁻¹. The C-H stretching vibrations of the vinyl protons typically appear above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Characteristic IR Absorption Bands for (1E)-1-Bromo-1,3-butadiene

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| =C-H stretch | 3000 - 3100 |

| C=C stretch (conjugated) | 1600 - 1650 |

| C-H bend (out-of-plane) | 900 - 1000 |

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the polarizability of the conjugated π-system, the C=C stretching vibrations in (1E)-1-bromo-1,3-butadiene are expected to give rise to strong signals in the Raman spectrum.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are synthesized)

While (1E)-1-Bromo-1,3-butadiene itself is not chiral, its derivatives can be. For instance, certain substituted tetrahalogeno-1,3-butadiene derivatives can exhibit atropisomerism, a type of chirality arising from restricted rotation around a single bond. In such cases, chiroptical spectroscopy becomes an indispensable tool for determining enantiomeric excess (ee).

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that can be used to assign the absolute configuration of chiral molecules. By comparing the experimentally obtained VCD spectrum with the computationally calculated spectrum for a known enantiomer, the absolute configuration of the isolated enantiomers can be definitively assigned. researchgate.net For example, the absolute configuration of the enantiomers of certain chiral 1,3-butadiene (B125203) derivatives has been successfully determined by identifying a signature band in the VCD spectrum that is indicative of the butadiene core's absolute configuration. researchgate.net This approach is robust as the sign and location of this signature band are often independent of different conformations and substituents. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives)

The '(E)' configuration denotes a trans arrangement, where the bromine atom and the hydrogen atom on the first carbon are on opposite sides of the C1=C2 double bond. smolecule.com This stereochemistry is generally favored as it minimizes steric hindrance. smolecule.com The analysis also provides detailed bond length information, which reflects the electronic nature of the conjugated diene system. The central C2-C3 bond is shorter than a typical C-C single bond, indicating partial double-bond character due to electron delocalization across the π-system. smolecule.com

| Bond | Bond Length (Å) |

|---|---|

| C1-Br | 1.91 |

| C1=C2 | 1.34 |

| C2-C3 | 1.47 |

| C3=C4 | 1.34 |

Chromatographic Separation and Quantification Methods (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, identification, and quantification of (1E)-1-Bromo-1,3-butadiene. These methods are crucial for assessing purity, monitoring reaction progress, and quantifying the compound in various mixtures.

Gas Chromatography (GC): GC is a standard and highly effective technique for analyzing volatile compounds like 1,3-butadiene and its derivatives. Alumina Porous Layer Open Tubular (PLOT) columns are frequently employed for the separation of low molecular weight hydrocarbons, including butadiene isomers. gcms.czresearchgate.net For detection, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons. researchgate.netnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for definitive identification by providing mass spectral data of the separated components. nih.gov The analysis of residual 1,3-butadiene in polymers, for example, can be carried out using headspace sampling followed by GC-FID analysis. researchgate.net

| Parameter | Condition |

|---|---|

| Column Type | Rt®-Alumina BOND/MAPD PLOT |

| Column Dimensions | 50 m x 0.53 mm ID x 10 µm |

| Carrier Gas | Helium |

| Injector Temperature | 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Oven Program | Hold at 70 °C for 5 min, then ramp to 250 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool, particularly for less volatile derivatives or when derivatization is employed. For the parent compound, 1,3-butadiene, reverse-phase (RP) HPLC methods have been developed. sielc.com These methods typically use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid modifier like phosphoric or formic acid. sielc.com Furthermore, chiral HPLC is the method of choice for separating enantiomers of chiral butadiene derivatives, as demonstrated in the separation of atropisomeric tetrahalogeno-1,3-butadienes. researchgate.net Dynamic HPLC (DHPLC) can even be used to study the kinetics of enantiomerization. researchgate.net

| Parameter | Condition |

|---|---|

| Column Type | Reverse Phase (e.g., C18) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Application | Analysis and isolation of impurities |

Strategic Applications in Organic Synthesis and Materials Science Precursors

(1E)-1-Bromo-1,3-butadiene as a Precursor for Natural Product Synthesis

The 1,3-diene structural motif is a key framework in numerous natural products that exhibit a wide range of biological activities. nih.gov Consequently, the stereoselective synthesis of molecules containing this moiety is a significant focus in organic synthesis. nih.gov (1E)-1-Bromo-1,3-butadiene serves as a valuable four-carbon building block for constructing these complex natural scaffolds.

Its primary application in this context is through the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms six-membered rings with high regio- and stereocontrol. nih.govresearchgate.net This reaction is fundamental in the synthesis of diverse natural products, including alkaloids and steroids. researchgate.net The presence of the bromine atom on the diene can influence the electronics of the cycloaddition and, more importantly, provides a functional handle for subsequent transformations in the synthetic sequence. This allows for the introduction of further complexity after the core cyclic structure has been established. While specific total syntheses of natural products using (1E)-1-bromo-1,3-butadiene are specialized, its utility is inferred from the widespread application of functionalized dienes in constructing biologically active molecules. nih.govnih.gov

Utility in the Construction of Complex Organic Architectures

The construction of complex organic architectures relies on the ability to form carbon-carbon bonds with precision. (1E)-1-Bromo-1,3-butadiene is equipped with two distinct reactive sites that enable its use in a variety of powerful bond-forming strategies. nih.gov

The conjugated diene system readily participates in cycloaddition reactions, most notably the Diels-Alder reaction, to form substituted cyclohexene (B86901) rings. britannica.com This transformation is a cornerstone of synthetic chemistry for building cyclic systems. nih.gov

Simultaneously, the vinyl bromide functionality serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the coupling of the bromo-diene unit with a wide array of partners. The table below summarizes some of the key transition-metal-catalyzed reactions applicable to the vinyl bromide moiety.

| Reaction Type | Coupling Partner | Resulting Structure | Catalyst (Typical) |

| Suzuki-Miyaura Coupling | Organoboron compounds | Aryl- or vinyl-substituted diene | Palladium |

| Stille Coupling | Organotin compounds | Aryl- or vinyl-substituted diene | Palladium |

| Heck Coupling | Alkenes | Extended conjugated diene system | Palladium |

| Sonogashira Coupling | Terminal alkynes | Conjugated enyne system | Palladium/Copper |

| Negishi Coupling | Organozinc compounds | Alkyl-, aryl-, or vinyl-substituted diene | Palladium or Nickel |

This dual reactivity allows for sequential or cascade reaction pathways where both the diene and the vinyl bromide are functionalized, leading to the rapid assembly of intricate molecular frameworks. For example, a Diels-Alder reaction can first be performed to build a cyclic core, followed by a Suzuki coupling at the bromine position to append an aryl group. This strategic utility makes (1E)-1-bromo-1,3-butadiene a valuable tool for constructing diverse and complex molecules, including polyfunctionalized conjugate systems like dendralenes. doi.org

Integration into Polymer and Material Science Precursors

(1E)-1-Bromo-1,3-butadiene is a functional monomer that can be integrated into polymeric structures, serving as a precursor for advanced materials with tailored properties. nih.gov The presence of the bromine atom and the polymerizable diene system allows for its use in both direct polymerization and post-polymerization modification strategies.

Controlled or "living" polymerization techniques are essential for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions. acs.org Anionic polymerization is a particularly powerful method for the controlled polymerization of diene monomers like 1,3-butadiene (B125203). nii.ac.jpresearchgate.net

(1E)-1-Bromo-1,3-butadiene can serve as a monomer in such processes. The polymerization of dienes can proceed through different addition pathways (e.g., 1,4-addition or 1,2-addition), and the specific pathway can be influenced by reaction conditions. nii.ac.jp

1,4-addition would lead to a polymer backbone containing (-CH(Br)-CH=CH-CH2-) units.

1,2-addition would result in a poly(ethylene) backbone with pendant (-CH=CHBr) vinyl groups.

The presence of the bromo-substituent can influence the polymerization kinetics and the microstructure of the resulting polymer. Techniques like coordination polymerization using Ziegler-Natta catalysts are also employed for the controlled polymerization of butadiene and its derivatives to achieve high stereoselectivity (e.g., high cis-1,4 content). ippi.ac.irnih.gov The incorporation of monomers like (1E)-1-bromo-1,3-butadiene allows for the synthesis of specialty polymers where the bromine atom acts as a site for further functionalization.

The synthesis of functional polymers is a major goal in materials science. (1E)-1-Bromo-1,3-butadiene is an ideal precursor for creating functionalized polymeric scaffolds via post-polymerization modification (PPM). mdpi.comwiley-vch.de In this approach, a polymer is first synthesized from the bromo-diene monomer, and the bromine atoms on the resulting polymer chain are then chemically transformed.

The covalent C-Br bond on the polymer can be targeted by a variety of nucleophilic substitution reactions or used in further cross-coupling reactions. This allows for the introduction of a wide range of functional groups onto the polymer scaffold, thereby altering its physical and chemical properties. For instance, the bromine could be replaced with azide (B81097) groups, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules or polymer chains. nih.gov This strategy provides a powerful and modular approach to designing materials with specific functions, such as altered solubility, thermal stability, or adhesive properties. mdpi.comwiley-vch.de

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. cam.ac.uksci-hub.se DOS aims to efficiently explore a wide range of "chemical space" from a common set of starting materials by using branching reaction pathways. cam.ac.uk

(1E)-1-Bromo-1,3-butadiene is an excellent substrate for DOS strategies due to its two distinct and orthogonally reactive functional groups. A synthetic pathway can be designed to diverge, creating a multitude of different molecular skeletons from this single starting material.

The general strategy is outlined below:

Starting Material : (1E)-1-Bromo-1,3-butadiene.

Branch Point 1 (Diene Reactivity) : The diene can react with a variety of dienophiles in Diels-Alder reactions to produce a collection of different cyclic scaffolds.

Branch Point 2 (Vinyl Bromide Reactivity) : The vinyl bromide can undergo various transition-metal-catalyzed cross-coupling reactions with different partners (e.g., boronic acids, organostannanes, alkynes).

By combining these reaction types in different orders and with different reaction partners, a large and structurally diverse library of compounds can be generated. For example, one subset of the library could be created by first performing various Suzuki couplings on the vinyl bromide followed by a Diels-Alder reaction on each new diene. Another subset could be generated by first performing a Diels-Alder reaction followed by coupling at the bromine position. This approach leverages the compound's inherent chemical potential to efficiently generate molecular complexity and diversity. cam.ac.uk

Environmental Pathways and Transformation Studies of Brominated Butadienes

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For (1E)-1-bromo-1,3-butadiene, the primary abiotic degradation mechanisms are expected to be photolysis and, to a lesser extent, hydrolysis.

Photolysis: The presence of a conjugated diene system in (1E)-1-bromo-1,3-butadiene suggests that it is susceptible to photolytic degradation. Ultraviolet (UV) radiation from sunlight can provide the energy to break chemical bonds within the molecule. For the parent compound, 1,3-butadiene (B125203), photo-initiated reactions are the primary and rapid mode of destruction in the atmosphere. The reaction with photochemically produced hydroxyl radicals is a dominant pathway for its atmospheric removal, with a calculated half-life of approximately 6 hours. cdc.gov Similarly, gas-phase reactions with tropospheric ozone and nitrate (B79036) radicals, especially during nighttime in urban areas, are also significant degradation pathways for 1,3-butadiene. cdc.gov It is anticipated that (1E)-1-bromo-1,3-butadiene will undergo similar atmospheric photolytic processes. The bromine atom may influence the reaction rates and potentially lead to the formation of different photo-degradation products.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Based on the chemical structure of 1,3-butadiene, which lacks hydrolyzable functional groups, hydrolysis is not expected to be a significant environmental degradation process. epa.gov While the presence of a bromine atom in (1E)-1-bromo-1,3-butadiene introduces a halogen that can potentially undergo hydrolysis, the vinylic position of the bromine atom generally makes it less susceptible to simple hydrolytic cleavage compared to alkyl halides. When the bromination of alkenes occurs in the presence of water, halohydrin products can be formed through a halonium ion intermediate. masterorganicchemistry.com However, under typical environmental conditions of temperature and pH, the rate of hydrolysis for a compound like (1E)-1-bromo-1,3-butadiene is expected to be very slow and not a significant degradation pathway compared to atmospheric photolysis.

| Degradation Mechanism | Relevance to (1E)-1-bromo-1,3-butadiene | Key Factors | Expected Products (Inferred) |

| Atmospheric Photolysis | High | UV radiation, hydroxyl radicals, ozone, nitrate radicals | Brominated and oxygenated volatile organic compounds |

| Aqueous Photolysis | Moderate | Sunlight penetration in surface waters | Water-soluble degradation products |

| Hydrolysis | Low | pH, temperature | Not a significant pathway |

Biotic Transformation Pathways in Environmental Matrices

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a critical process in determining the environmental persistence of many organic pollutants. While specific studies on the biodegradation of (1E)-1-bromo-1,3-butadiene are limited, the metabolic pathways can be inferred from research on halogenated hydrocarbons and the parent compound, 1,3-butadiene.

Microorganisms have evolved a wide range of enzymes and metabolic pathways to degrade a variety of synthetic chemicals, including halogenated compounds. nih.gov The degradation of these compounds can occur under both aerobic and anaerobic conditions. For halogenated aromatics, the biodegradation process is generally divided into upper, middle, and lower metabolic pathways that convert toxic compounds into common cellular metabolites. nih.gov A key and often challenging step is dehalogenation, the removal of the halogen atom. nih.gov

In the case of (1E)-1-bromo-1,3-butadiene, it is plausible that microorganisms capable of utilizing hydrocarbons could initiate its degradation. The process might begin with the oxidation of the butadiene backbone, potentially leading to the formation of brominated epoxides or diols. Subsequently, dehalogenase enzymes could cleave the carbon-bromine bond, releasing bromide ions and a non-halogenated intermediate that can then enter central metabolic pathways. mdpi.com The efficiency of these processes would depend on various environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, and pH.

| Environmental Matrix | Potential Biotic Transformation | Key Microbial Processes (Inferred) | Influencing Factors |

| Soil | Aerobic and anaerobic degradation | Oxidation, Dehalogenation | Organic matter content, microbial diversity, moisture, oxygen levels |

| Water | Aerobic and anaerobic degradation | Co-metabolism with other carbon sources | Dissolved oxygen, nutrient levels, microbial consortia |

| Sediment | Primarily anaerobic degradation | Reductive dehalogenation | Redox potential, presence of electron acceptors |

Mobility and Distribution in Environmental Compartments

The mobility and distribution of (1E)-1-bromo-1,3-butadiene in the environment are dictated by its physical and chemical properties, such as volatility, water solubility, and its tendency to adsorb to soil and sediment. As a volatile organic compound, it is expected to partition predominantly to the atmosphere upon release. cdc.gov

Fugacity modeling of 1,3-butadiene indicates that if released to the air, it will predominantly remain in the air. epa.gov If released to soil, a significant portion will partition to the air, and if released to water, most will remain in the water, assuming constant release. epa.gov Given that the primary release of such compounds is often to the atmosphere, air is considered the major environmental compartment for 1,3-butadiene. epa.gov The addition of a bromine atom to form (1E)-1-bromo-1,3-butadiene will increase its molecular weight and may slightly decrease its volatility compared to the parent compound, but it is still expected to be a relatively volatile substance.

In soil and sediment, the mobility of brominated organic compounds is often controlled by sorption to organic matter. nih.govnih.gov The organic carbon-normalized sorption coefficient (Koc) is a key parameter in this regard. Compounds with high Koc values tend to be less mobile. Brominated compounds can exhibit strong sorption to soil, particularly to the humin fraction of soil organic matter, and this sorption can be largely irreversible, leading to their accumulation in the topsoil layer. nih.gov While bromide itself can be adsorbed to soil minerals under acidic conditions, the behavior of organically bound bromine in a molecule like (1E)-1-bromo-1,3-butadiene will be primarily governed by the properties of the entire molecule and its interaction with soil organic carbon. researchgate.net

Based on the properties of 1,3-butadiene, significant bioaccumulation in fish or other aquatic organisms is not expected. cdc.gov